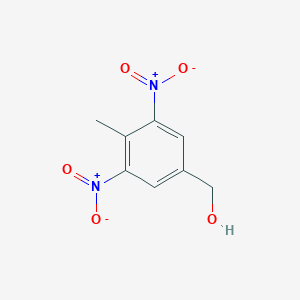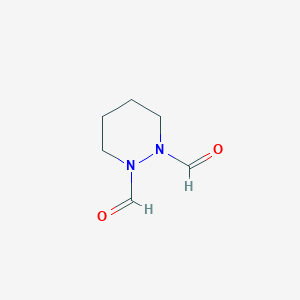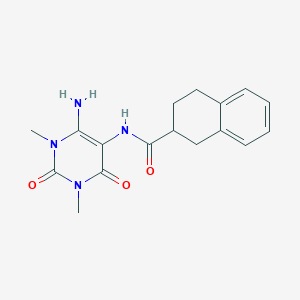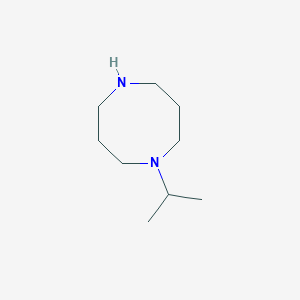
1-Isopropyloctahydro-1,5-diazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyloctahydro-1,5-diazocine, also known as IPD, is a cyclic amine compound that has been the subject of extensive scientific research due to its potential applications in various fields. IPD is a highly stable compound that can be synthesized through a straightforward process, making it an attractive option for use in laboratory experiments and scientific studies.
Wirkmechanismus
The mechanism of action of 1-Isopropyloctahydro-1,5-diazocine is not fully understood, but it is thought to act as a chiral template in asymmetric synthesis reactions. 1-Isopropyloctahydro-1,5-diazocine has also been shown to interact with a range of biological targets, including receptors and enzymes, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
1-Isopropyloctahydro-1,5-diazocine has been shown to exhibit a range of biochemical and physiological effects, including antibacterial, antifungal, and anticancer activity. 1-Isopropyloctahydro-1,5-diazocine has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Isopropyloctahydro-1,5-diazocine in laboratory experiments is its stability and ease of synthesis. 1-Isopropyloctahydro-1,5-diazocine is also relatively inexpensive and readily available. However, one of the limitations of using 1-Isopropyloctahydro-1,5-diazocine is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-Isopropyloctahydro-1,5-diazocine. One area of interest is the development of new drugs and pharmaceuticals based on 1-Isopropyloctahydro-1,5-diazocine. 1-Isopropyloctahydro-1,5-diazocine may also be useful in the development of new materials and catalysts. Further research is needed to fully understand the mechanism of action of 1-Isopropyloctahydro-1,5-diazocine and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-Isopropyloctahydro-1,5-diazocine involves the reaction of cyclohexanone with isopropylamine and sodium borohydride in a solvent such as ethanol. The resulting product is a white crystalline powder that can be purified through recrystallization. The synthesis of 1-Isopropyloctahydro-1,5-diazocine is relatively simple and can be carried out in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-Isopropyloctahydro-1,5-diazocine has been extensively studied for its potential applications in various fields. One of the most promising applications of 1-Isopropyloctahydro-1,5-diazocine is in the field of organic synthesis, where it can be used as a chiral auxiliary in asymmetric synthesis reactions. 1-Isopropyloctahydro-1,5-diazocine has also been studied for its potential use in the development of new drugs and pharmaceuticals, as it has been shown to exhibit a range of biological activities.
Eigenschaften
CAS-Nummer |
174680-07-0 |
|---|---|
Produktname |
1-Isopropyloctahydro-1,5-diazocine |
Molekularformel |
C9H20N2 |
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
1-propan-2-yl-1,5-diazocane |
InChI |
InChI=1S/C9H20N2/c1-9(2)11-7-3-5-10-6-4-8-11/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
ZTUIWSJUPJWKLN-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCNCCC1 |
Kanonische SMILES |
CC(C)N1CCCNCCC1 |
Synonyme |
1,5-Diazocine,octahydro-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
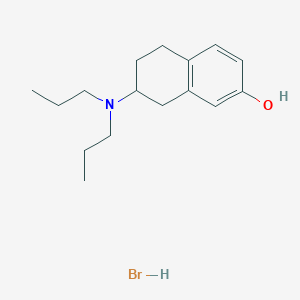
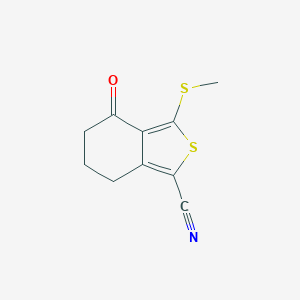

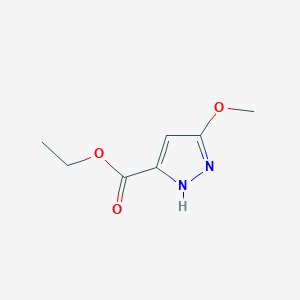
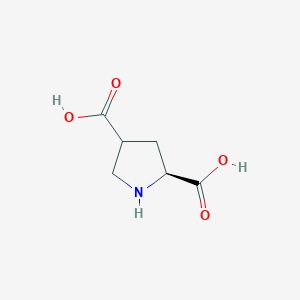
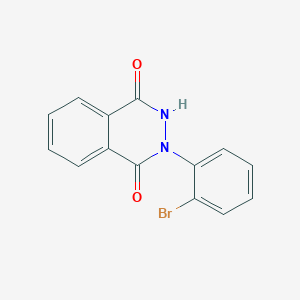
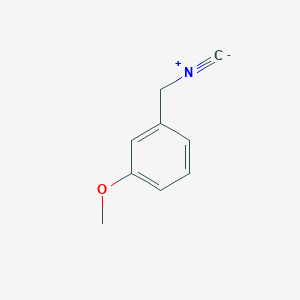
![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)
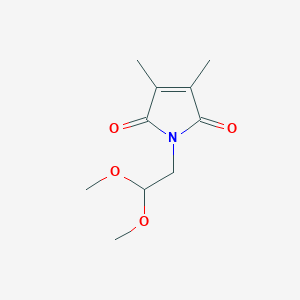
![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)
